Alfacalcidol-D6

Descripción

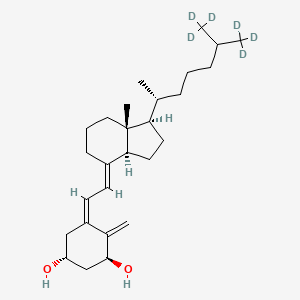

Structure

3D Structure

Propiedades

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHCOWSQAMBJIW-VLUFQIGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alfacalcidol-D6: An In-depth Technical Guide for Researchers and Drug Development Professionals

An overview of the chemical structure, properties, and analytical methodologies for the deuterated vitamin D analog, Alfacalcidol-D6.

Introduction

Alfacalcidol (B1684505), a synthetic analog of vitamin D, is a crucial therapeutic agent for managing calcium metabolism disorders, particularly in patients with impaired kidney function.[1] Its deuterated counterpart, this compound, serves as an indispensable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for the accurate quantification of alfacalcidol in biological matrices.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies pertinent to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetic derivative of Alfacalcidol in which six hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling provides a distinct mass signature, facilitating its use in mass spectrometry-based analytical techniques without significantly altering its chemical behavior.

Chemical Structure

The chemical structure of this compound is identical to that of Alfacalcidol, with the exception of the six deuterium atoms typically located on the terminal methyl groups of the side chain.

IUPAC Name: (1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-7a-methyl-1-[(1R)-1-methyl-5-(methyl-d3)hexyl-6,6,d3]-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol

Caption: Chemical structure of Alfacalcidol with deuterium labeling positions for this compound.Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Alfacalcidol. The primary difference lies in the molecular weight due to the presence of deuterium.

| Property | Alfacalcidol | This compound | Reference |

| Molecular Formula | C27H44O2 | C27H38D6O2 | [1] |

| Molecular Weight | 400.64 g/mol | 406.67 g/mol | [4] |

| Appearance | White to off-white solid | White to off-white solid | |

| Melting Point | 136 °C | Not explicitly found, but expected to be very similar to Alfacalcidol | |

| Solubility | Practically insoluble in water; soluble in ethanol, fatty oils | Soluble in DMSO (≥ 50 mg/mL) | |

| Stability | Sensitive to air, heat, and light | Unstable in solution, fresh preparation recommended |

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Alfacalcidol is a pro-drug that is rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol then exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. The VDR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium and phosphate (B84403) homeostasis.

Caption: Simplified Vitamin D Receptor (VDR) signaling pathway initiated by Alfacalcidol.

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the commercial synthesis of this compound is proprietary, a general and plausible synthetic route can be inferred from the literature on the synthesis of deuterated vitamin D analogs. The synthesis typically involves the introduction of deuterium atoms at a late stage to a precursor molecule. A common strategy involves the use of a deuterated Grignard reagent, such as CD3MgBr, to introduce the deuterated methyl groups onto the side chain of a suitable steroid precursor. Another approach involves the synthesis of a deuterated A-ring synthon which is then coupled with the CD-ring portion of the molecule.

General Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

A detailed, multi-step synthesis of Alfacalcidol from Vitamin D3 has been described, involving tosylation, cyclization, oxidation, and ring-opening reactions, followed by purification using preparative HPLC. A similar strategy, incorporating a deuterated reagent at the appropriate step, would yield this compound. Another described method for the synthesis of alfacalcidol involves the reaction of 1α-hydroxy-3,5-cyclovitamin D3 with acetic acid in dimethyl sulfoxide, followed by reaction with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and subsequent purification.

Quantification of Alfacalcidol using HPLC

High-Performance Liquid Chromatography (HPLC) is a common method for the quantification of Alfacalcidol in pharmaceutical formulations. The use of this compound as an internal standard in such assays, particularly when coupled with mass spectrometry detection (LC-MS), significantly improves the accuracy and precision of the measurement.

Example HPLC Method for Alfacalcidol in Soft Gelatin Capsules:

| Parameter | Condition |

| Mobile Phase | n-Hexane: Isopropyl Alcohol: Tetrahydrofuran: Acetic Acid (920:40:40:2 v/v/v/v) |

| Stationary Phase | Thermo Scientific silica (B1680970) column (250 x 4.6 mm, 3µm) |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 265 nm |

| Retention Time | Approximately 9.4 minutes |

Experimental Workflow for HPLC Analysis:

Caption: General workflow for the quantification of Alfacalcidol using HPLC.

Conclusion

This compound is a vital tool for the pharmaceutical and research communities. Its well-defined chemical structure and properties, coupled with its role as a stable isotope-labeled internal standard, enable precise and accurate quantification of Alfacalcidol in various matrices. A thorough understanding of its synthesis, mechanism of action, and analytical methodologies is essential for its effective application in drug development and clinical research. This guide provides a foundational understanding of these key aspects to support ongoing and future investigations involving Alfacalcidol and its deuterated analog.

References

Alfacalcidol-D6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Alfacalcidol-D6, a deuterated analog of the active vitamin D metabolite, alfacalcidol (B1684505). This document details its primary role as an internal standard in quantitative analysis, outlines experimental protocols, and presents relevant data and metabolic pathways.

Introduction to this compound

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that is converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[1] Calcitriol plays a crucial role in calcium homeostasis, bone metabolism, and cellular differentiation and proliferation.[2] Alfacalcidol is used therapeutically for conditions such as osteoporosis, rickets, hypocalcemia, and chronic renal failure.[2][3]

This compound is a stable, isotopically labeled version of alfacalcidol where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling makes this compound an ideal internal standard for quantitative analysis of alfacalcidol in biological matrices and pharmaceutical formulations using liquid chromatography-mass spectrometry (LC-MS). The increased mass of this compound allows for its clear differentiation from the unlabeled alfacalcidol during mass spectrometric detection, while its chemical properties remain nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.

Core Application: Internal Standard in LC-MS Analysis

The primary application of this compound in research is as an internal standard (IS) in the highly sensitive and specific analytical technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Due to the low therapeutic dosage of alfacalcidol, its concentration in biological fluids is very low, often in the picogram to nanogram per milliliter range, making accurate quantification challenging. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for sample loss during extraction and for variations in ionization efficiency in the mass spectrometer, thereby ensuring the accuracy and precision of the quantitative results.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a gold-standard quantitative technique. In this method, a known amount of the isotopically labeled standard (this compound) is added to the sample containing the analyte of interest (alfacalcidol). The analyte and the internal standard are then co-extracted, co-chromatographed, and co-detected by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for any analytical variability, leading to highly reliable results.

Quantitative Data and Method Validation

The following tables summarize key quantitative parameters from studies utilizing deuterated internal standards for the analysis of alfacalcidol and related vitamin D metabolites. These data highlight the sensitivity and reliability of LC-MS methods.

| Parameter | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | 5 pg from 0.1-mL plasma | |

| Linearity (r) | >0.9966 | |

| Intra-assay Precision | 3.8% to 9.6% | |

| Inter-assay Precision | 3.0% to 17.0% | |

| Accuracy | 81.4% to 112.0% | |

| Table 1: Performance of an LC-MS/MS method for 1α-hydroxyvitamin D3 in rat plasma using a deuterated internal standard. |

| Parameter | Value | Reference |

| Limit of Detection (LOD) of derivatized alfacalcidol | 0.01 µg/mL | |

| Limit of Detection (LOD) of underivatized alfacalcidol | 1 µg/mL | |

| Linearity (r²) | >0.99 | |

| Inter-day Reproducibility | 3.3% | |

| Intra-day Reproducibility | 7.9% | |

| Table 2: Performance of an LC-MS method for alfacalcidol tablets dissolution content with derivatization. |

Detailed Experimental Protocol: Quantification of Alfacalcidol in Human Plasma

This section outlines a detailed methodology for the quantification of alfacalcidol in human plasma using this compound as an internal standard. This protocol is a composite based on established methods for vitamin D metabolite analysis.

Materials and Reagents

-

Alfacalcidol analytical standard

-

This compound internal standard

-

Human plasma (drug-free)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (HPLC grade)

-

4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) derivatizing agent

-

Ammonium acetate

-

Formic acid

-

Water (ultrapure)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation

-

Spiking: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex briefly.

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol in water.

Solid-Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the reconstituted sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elution: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

To enhance ionization efficiency and sensitivity, derivatization with a Cookson-type reagent like PTAD is often employed.

-

Reagent Preparation: Prepare a fresh solution of PTAD in acetonitrile (e.g., 0.1 mg/mL).

-

Reaction: Add 50 µL of the PTAD solution to the dried extract. Vortex and incubate at room temperature for 30 minutes in the dark.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the derivatized sample in 100 µL of the mobile phase for LC-MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient Elution: A suitable gradient to separate alfacalcidol from other matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Alfacalcidol-PTAD adduct: Precursor ion > Product ion (e.g., m/z 576.4 > 314.1)

-

This compound-PTAD adduct: Precursor ion > Product ion (e.g., m/z 582.4 > 320.1 - Note: exact mass will depend on the position of deuterium labeling)

-

Visualizations: Pathways and Workflows

Metabolic Pathway of Alfacalcidol

The following diagram illustrates the metabolic activation of alfacalcidol. This compound is used to quantify the parent drug in this pathway.

Experimental Workflow for Quantification

The diagram below outlines the general workflow for quantifying alfacalcidol in a biological sample using this compound.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of alfacalcidol. Its use as an internal standard in isotope dilution mass spectrometry provides the necessary accuracy and precision for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. The methodologies outlined in this guide provide a framework for researchers to develop and validate robust analytical methods for the quantification of this important vitamin D analog.

References

Alfacalcidol-D6 as a Vitamin D Receptor Activator: A Technical Guide

Disclaimer: This technical guide focuses on the mechanism of action of Alfacalcidol as a Vitamin D Receptor (VDR) activator. Despite a comprehensive search, no specific data on the VDR activation mechanism, quantitative data, or detailed experimental protocols for Alfacalcidol-D6 were found in publicly available scientific literature. This compound is likely utilized as a deuterated internal standard for analytical quantification of Alfacalcidol rather than as a distinct therapeutic agent with a separately characterized mechanism of action. The information presented herein is based on the well-established pharmacology of Alfacalcidol.

Introduction

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D that plays a crucial role in calcium and phosphate (B84403) homeostasis. It is a prodrug that undergoes rapid conversion in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2][3] Calcitriol exerts its effects primarily through the activation of the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[4][5] This guide provides an in-depth overview of the mechanism of action of Alfacalcidol as a VDR activator, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The mechanism of Alfacalcidol as a VDR activator can be dissected into two main stages: its metabolic activation and the subsequent genomic and non-genomic actions of its active metabolite, calcitriol.

Metabolic Activation of Alfacalcidol

Unlike native vitamin D3 (cholecalciferol), which requires two hydroxylation steps (at C-25 in the liver and C-1α in the kidneys), Alfacalcidol is already hydroxylated at the 1α position. This structural feature is particularly advantageous in patients with impaired renal function, as it bypasses the need for the renal 1α-hydroxylation step, which is often compromised in such individuals.

Upon administration, Alfacalcidol is rapidly absorbed and transported to the liver, where it undergoes hydroxylation at the C-25 position by the enzyme 25-hydroxylase (CYP2R1 or CYP27A1) to form calcitriol.

VDR Activation by Calcitriol

Calcitriol, the active metabolite, mediates its biological effects by binding to and activating the VDR. The VDR is a member of the nuclear receptor superfamily of transcription factors.

The canonical mechanism of VDR action is genomic, involving the regulation of gene expression.

-

Ligand Binding and Conformational Change: Calcitriol binds to the ligand-binding domain (LBD) of the VDR in the cytoplasm. This binding induces a conformational change in the VDR protein.

-

Heterodimerization: The ligand-activated VDR forms a heterodimer with the Retinoid X Receptor (RXR).

-

Nuclear Translocation: The VDR-RXR heterodimer translocates into the nucleus.

-

DNA Binding: In the nucleus, the VDR-RXR complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs recruits a complex of co-activator or co-repressor proteins, which in turn modulate the transcription of target genes by RNA polymerase II, leading to either increased or decreased protein synthesis.

In addition to the classical genomic pathway, calcitriol can also elicit rapid, non-genomic responses. These actions are initiated by the binding of calcitriol to a membrane-associated VDR (mVDR). This interaction activates various second messenger signaling cascades, including:

-

Phospholipase C (PLC) / Protein Kinase C (PKC) pathway

-

MAPK (Mitogen-Activated Protein Kinase) pathways (e.g., ERK1/2)

-

Src Kinase activation

-

Opening of ion channels

These rapid signaling events can influence cellular processes such as cell proliferation, differentiation, and apoptosis independently of gene transcription.

Quantitative Data

The following table summarizes key pharmacokinetic and pharmacodynamic parameters for Alfacalcidol and its active metabolite, calcitriol. It is important to note that specific binding affinity and transactivation potency for Alfacalcidol itself are not typically reported, as it is a prodrug. The biologically relevant parameters are those of calcitriol.

| Parameter | Value | Species/System | Reference |

| Alfacalcidol | |||

| Half-life | ~3-4 hours | Human | |

| Time to peak plasma calcitriol | 8-18 hours (oral) | Human | |

| Calcitriol (active metabolite) | |||

| VDR Binding Affinity (Kd) | 0.1 - 1.0 nM | Various | |

| EC50 for VDR transactivation | ~0.1 - 1.0 nM | In vitro reporter assays |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are outlined below. These protocols provide a framework for researchers to investigate the VDR-activating properties of compounds like Alfacalcidol.

VDR Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of a test compound (e.g., calcitriol) for the VDR.

Methodology:

-

Preparation of VDR: Recombinant human VDR is expressed and purified from a suitable expression system (e.g., E. coli, insect cells).

-

Radioligand: A radiolabeled form of calcitriol (e.g., [³H]1α,25(OH)₂D₃) is used as the tracer.

-

Assay Buffer: A suitable buffer (e.g., Tris-HCl with dithiothreitol (B142953) and protease inhibitors) is prepared.

-

Incubation: A constant concentration of recombinant VDR and radioligand are incubated with increasing concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated using a method such as dextran-coated charcoal, hydroxylapatite, or filter binding assays.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

References

- 1. Peroxygenase-Catalyzed Selective Synthesis of Calcitriol Starting from Alfacalcidol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of new 6-s-cis locked 1,2,25-trihydroxyprevitamin D3 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Alternative Binding Sites at the Vitamin D Receptor and their Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Isotopic Labeling of Alfacalcidol-D6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Alfacalcidol and the methodologies for its isotopic labeling to produce Alfacalcidol-D6. Alfacalcidol (1α-hydroxyvitamin D3) is a crucial synthetic analog of the active form of vitamin D, calcitriol (B1668218). It is widely used in the treatment of osteoporosis, hypocalcemia, and other conditions related to calcium metabolism. The deuterated form, this compound, serves as an indispensable internal standard for quantitative analysis in pharmacokinetic and metabolic studies using mass spectrometry, ensuring accuracy and precision in drug development and clinical monitoring.

Overview of Alfacalcidol Synthesis

The synthesis of Alfacalcidol is a multi-step process that typically starts from a readily available steroid precursor, such as vitamin D3 or cholesterol. The core challenge lies in the stereoselective introduction of the hydroxyl group at the 1α-position. A common and effective strategy involves a sequence of protection, cyclization, oxidation, and deprotection/rearrangement steps.

A frequently employed synthetic pathway begins with Vitamin D3, proceeding through the formation of a 3,5-cyclovitamin D intermediate. This intermediate facilitates the selective allylic oxidation to introduce the 1α-hydroxyl group. The final steps involve the acid-catalyzed cycloreversion to restore the triene system of the vitamin D scaffold.

Proposed Synthesis of this compound

This can be accomplished by employing a deuterated Grignard reagent, such as methyl-d3-magnesium bromide (CD₃MgBr), in the final steps of the side-chain construction. The synthesis would involve preparing a suitable CD-ring fragment with a precursor functional group on the side chain (e.g., an ester or ketone) that can react with the deuterated Grignard reagent. This labeled CD-ring is then coupled with an A-ring synthon to complete the this compound molecule.

Below is a logical workflow for the proposed synthesis:

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of Alfacalcidol synthesis.

Synthesis of Alfacalcidol from 1α-hydroxy-3,5-cyclovitamin D3

This protocol outlines the conversion of a cyclovitamin D intermediate to Alfacalcidol.

-

Solvolysis (Ring-Opening):

-

Dissolve 1α-hydroxy-3,5-cyclovitamin D3 (9 g, 21.7 mmol) in a mixed solvent of dimethyl sulfoxide (B87167) (30 ml) and glacial acetic acid (24 ml) at room temperature.[1]

-

Heat the reaction mixture to 50°C for 1 hour under a nitrogen atmosphere.[1]

-

After cooling, slowly pour the reaction solution into 500 ml of a pre-cooled (5°C) aqueous sodium bicarbonate solution.[1]

-

Extract the aqueous mixture three times with diethyl ether (200 ml each).[1]

-

Combine the organic phases, wash successively with saturated aqueous sodium bicarbonate solution (150 ml) and saturated brine (150 ml).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. This yields a mixture of Alfacalcidol and its 5,6-trans isomer.

-

-

Isomer Separation and Purification:

-

Dissolve the concentrate from the previous step in ethyl acetate (B1210297) (100 ml).

-

Add 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) (3.8 g, 21.7 mmol) and stir the reaction at 10°C for 2 hours under nitrogen protection. PTAD selectively reacts with the 5,6-cis isomer (Alfacalcidol).

-

Concentrate the reaction solution under reduced pressure.

-

Purify the resulting residue by silica (B1680970) gel column chromatography (eluent: ethyl acetate:n-hexane = 1:1) or by recrystallization from methyl formate (B1220265) (20 ml) to obtain pure Alfacalcidol as an off-white solid.

-

Enzymatic Conversion of Alfacalcidol to Calcitriol

For research purposes, Alfacalcidol can be converted to Calcitriol (1α,25-dihydroxyvitamin D3) enzymatically. This pathway mirrors the metabolic activation in the liver.

-

Reaction Setup:

-

Dissolve Alfacalcidol (to a final concentration of 2.5 mM) in a 1 ml sodium phosphate (B84403) buffer (50 mM, pH 6) containing 40% (v/v) acetone.

-

Add the enzyme, peroxygenase from Agrocybe aegerita (AaeUPO), to the mixture.

-

Supply a hydrogen peroxide solution to the reaction using a syringe pump at a constant rate of 1.0 mM h⁻¹.

-

Incubate the reaction mixture in a thermal shaker at 25°C with 800 rpm mixing.

-

-

Semi-Preparative Scale Synthesis:

-

Dissolve 200 mg of Alfacalcidol in 200 ml of sodium phosphate buffer (100 mM, pH 7) with 40% acetone.

-

Dose H₂O₂ at a rate of 1.5 mM h⁻¹ at 25°C for 8 hours with magnetic stirring.

-

Extract the reaction mixture twice with 200 ml of dichloromethane.

-

Combine the organic phases, concentrate, and purify the resulting oil by silica column chromatography (petroleum ether:ethyl acetate = 1:1) to yield calcitriol as a white powder.

-

Quantitative Data Summary

The following tables summarize key quantitative data reported for the synthesis of Alfacalcidol and its enzymatic conversion.

| Parameter | Value | Reference |

| Starting Material | 1α-hydroxy-3,5-cyclovitamin D3 | |

| Final Yield | 45% | |

| Purity (by HPLC) | 99.7% | |

| Overall Yield (Improved Method) | 31% (from Vitamin D3) |

Table 1: Reported Yield and Purity for Alfacalcidol Synthesis.

| Parameter | Value | Reference |

| Starting Material | Alfacalcidol | |

| Product Formation | 80.3% | |

| Isolated Yield (Semi-preparative) | 72% | |

| Enzyme Turnover Number | Up to 4000 |

Table 2: Quantitative Data for Enzymatic Synthesis of Calcitriol from Alfacalcidol.

Alfacalcidol Metabolic Activation

Alfacalcidol is a prodrug that is metabolically activated in the liver. This bypasses the need for renal 1α-hydroxylation, which can be impaired in patients with kidney disease.

Caption: Metabolic activation pathway of Alfacalcidol in the liver.

References

The Sentinel Molecule: A Technical Guide to Deuterated Vitamin D Analogs in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated vitamin D analogs in advancing metabolic studies. As the understanding of vitamin D's influence extends beyond bone health to encompass a wide array of physiological processes, the need for precise and accurate quantification of its metabolites has become paramount. Deuterated vitamin D analogs, as stable isotope-labeled internal standards, are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for achieving the required accuracy and precision in research and drug development.[1][2] This guide details the application of these analogs, presents quantitative data for their use, outlines experimental protocols, and provides visual representations of key pathways and workflows.

The Core Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated vitamin D analogs is the isotope dilution method.[3][4] Stable isotope-labeled standards are considered the gold standard for quantitative mass spectrometry due to several key properties[1]:

-

Chemical and Physical Equivalence: Deuterated analogs are chemically identical to their endogenous, non-deuterated counterparts. This ensures they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

-

Mass Differentiation: The incorporation of deuterium (B1214612) atoms increases the mass of the analog, allowing the mass spectrometer to distinguish it from the naturally occurring analyte.

-

Correction for Variability: By introducing a known quantity of the deuterated standard at the beginning of the analytical process, it experiences the same potential losses during sample preparation and variations in instrument response as the target analyte. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively nullifying these sources of error.

Quantitative Data for Analysis of Vitamin D Metabolites

The following tables summarize typical quantitative parameters for the analysis of vitamin D metabolites using deuterated internal standards with LC-MS/MS.

Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis

| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) | 1α,25-dihydroxyvitamin D3 (Analyte) | d6-1α,25-dihydroxyvitamin D3 (Internal Standard) |

| Precursor Ion (m/z) | 401.3 | 404.3 | 417.3 | 423.3 |

| Product Ion (m/z) | 383.3 | 386.3 | 399.3 | 405.3 |

| Collision Energy (eV) | 15 | 15 | 12 | 12 |

| Limit of Quantification (LOQ) | 0.2 nmol/L | - | 10-20 pg/mL | - |

Note: Specific m/z values and collision energies can vary depending on the instrument and adducts formed (e.g., after derivatization).

Table 2: Reported Concentrations of Vitamin D Metabolites in Human Serum Using Deuterated Standards

| Metabolite | Reported Concentration | Citation |

| 25-hydroxyvitamin D3 (2) | 5.1 ng/mL | |

| 25(OH)D3-23,26-lactone (6) | 38.3 pg/mL | |

| 1,25(OH)2D3-23,26-lactone (7) | 8.9 pg/mL |

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the quantification of vitamin D metabolites using deuterated analogs.

Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)

-

Spiking: To a 200 µL plasma sample, add 20 µL of a solution containing the deuterated vitamin D internal standards.

-

Incubation: Gently vortex the mixture and incubate at room temperature for 1 hour to allow for equilibration between the standards and the plasma proteins.

-

Protein Precipitation: Add 400 µL of ice-cold precipitation reagent (e.g., acetonitrile (B52724) or methanol). Vortex vigorously for 1 minute.

-

Centrifugation: Incubate the mixture at 4°C for 10 minutes, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Wash the cartridge with a 50:50 methanol:water solution to remove interfering substances.

-

Elute the vitamin D metabolites and their deuterated analogs with methanol or another suitable organic solvent.

-

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

Derivatization (Optional but often necessary for low-abundance metabolites)

For low-concentration metabolites like 1α,25-dihydroxyvitamin D, derivatization can enhance ionization efficiency and sensitivity. 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is a commonly used derivatizing agent.

-

After the evaporation step in the sample preparation, add a solution of PTAD in an appropriate solvent (e.g., ethyl acetate) to the dried extract.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 1 hour).

-

The derivatized sample is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (containing a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Flow Rate: A typical flow rate is around 0.3 mL/min.

-

Gradient Example: Start at 60% organic phase, increase to 95% over 5 minutes, hold for 2 minutes, then return to the initial conditions for equilibration.

-

-

Mass Spectrometric Detection:

-

Ionization: Positive ion electrospray ionization (ESI) is commonly used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for both the endogenous metabolites and the deuterated internal standards are monitored (see Table 1).

-

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the use of deuterated vitamin D analogs.

Conclusion

Deuterated vitamin D analogs are fundamental to the accurate and precise study of vitamin D metabolism. By enabling reliable quantification of endogenous vitamin D metabolites through isotope dilution mass spectrometry, these tools empower researchers to unravel the complex roles of vitamin D in health and disease. The methodologies and data presented in this guide provide a solid foundation for the design and execution of robust metabolic studies, ultimately contributing to advancements in clinical diagnostics and therapeutic development.

References

Alfacalcidol-D6: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alfacalcidol-D6, a deuterated analog of Alfacalcidol. This document outlines its core physicochemical properties, its primary application in quantitative analysis, and the associated biological pathways.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 1641940-94-4 |

| Molecular Formula | C₂₇H₃₈D₆O₂ |

| Molecular Weight | 406.67 g/mol |

Application in Quantitative Analysis: Experimental Protocol

This compound serves as an ideal internal standard for the accurate quantification of Alfacalcidol in biological matrices, such as plasma or serum, using liquid chromatography-mass spectrometry (LC-MS). Its utility is crucial in pharmacokinetic and metabolic studies.

A general experimental protocol for the quantification of Alfacalcidol using this compound as an internal standard involves the following key steps:

-

Sample Preparation: Biological samples are typically subjected to a liquid-liquid extraction (LLE) to isolate the analyte and internal standard from interfering matrix components. A common solvent system for this extraction is a mixture of hexane (B92381) and ethyl acetate.

-

Derivatization: To enhance the ionization efficiency and chromatographic retention of Alfacalcidol and this compound, a derivatization step is often employed. A frequently used derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), which reacts with the conjugated diene system of the vitamin D analogs.

-

LC-MS/MS Analysis: The derivatized extract is then analyzed by LC-MS/MS. A reversed-phase C18 column is typically used for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent-to-daughter ion transitions for both the derivatized Alfacalcidol and this compound.

-

Quantification: The concentration of Alfacalcidol in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Alfacalcidol and a fixed concentration of this compound.

Below is a visual representation of this experimental workflow.

Experimental workflow for Alfacalcidol quantification.

Biological Significance: Signaling Pathway

Alfacalcidol is a synthetic analog of vitamin D. It is a prodrug that is rapidly converted in the liver to calcitriol (B1668218) (1,25-dihydroxyvitamin D₃), the biologically active form of vitamin D.[1][2] Calcitriol plays a crucial role in calcium and phosphate (B84403) homeostasis. The mechanism of action of Alfacalcidol is therefore consistent with the known signaling pathway of vitamin D.[3]

The key steps in the signaling pathway are as follows:

-

Conversion to Calcitriol: Alfacalcidol is hydroxylated at the 25-position in the liver by the enzyme 25-hydroxylase to form calcitriol.[3]

-

Binding to Vitamin D Receptor (VDR): Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor located in the cytoplasm of target cells.[4]

-

Heterodimerization: The calcitriol-VDR complex forms a heterodimer with the retinoid X receptor (RXR).

-

Translocation and Gene Regulation: This heterodimeric complex translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the VDR-RXR heterodimer to VDREs modulates the transcription of genes involved in calcium transport and bone metabolism, ultimately leading to physiological effects such as increased intestinal calcium absorption and regulation of bone mineralization.

The signaling pathway is illustrated in the diagram below.

Signaling pathway of Alfacalcidol.

References

The Pharmacokinetics and Metabolism of Alfacalcidol-D6: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and metabolism of Alfacalcidol-D6. Given that deuterated compounds like this compound are primarily utilized as internal standards in bioanalytical assays due to their chemical and physical similarity to their non-deuterated counterparts, this guide will focus on the established pharmacokinetics and metabolism of Alfacalcidol (B1684505).[1] It is a well-accepted principle in pharmacokinetics that stable isotope-labeled drugs, such as this compound, exhibit nearly identical absorption, distribution, metabolism, and excretion (ADME) profiles to the unlabeled drug. Therefore, the data and pathways described herein for Alfacalcidol are directly applicable to understanding the in-vivo behavior of this compound.

Introduction to Alfacalcidol and this compound

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D.[2] It plays a crucial role in calcium and phosphate (B84403) homeostasis, making it a key therapeutic agent in the management of conditions such as osteoporosis, hypoparathyroidism, and renal osteodystrophy.[2][3] this compound is a deuterated variant of Alfacalcidol, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling renders it distinguishable by mass spectrometry, making it an ideal internal standard for the accurate quantification of Alfacalcidol in biological matrices.[1]

Pharmacokinetics of Alfacalcidol

Alfacalcidol is readily absorbed from the gastrointestinal tract, particularly in the presence of bile salts. Following absorption, it undergoes rapid metabolism in the liver to its active form, calcitriol (B1668218) (1α,25-dihydroxyvitamin D3).

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Alfacalcidol based on available literature.

| Parameter | Value | Species/Conditions | Reference |

| Absorption | Passively and almost completely in the small intestine. | General | |

| Time to Peak Plasma Concentration (Tmax) of Calcitriol | 8-18 hours (oral Alfacalcidol) | Humans | |

| Half-life (t½) of Alfacalcidol | 3-5 hours | General | |

| Half-life (t½) of Alfacalcidol | ~12 hours (entire conversion time) | Humans | |

| Half-life (t½) of 1,25(OH)2D3 after IV Alfacalcidol | 36 hours | Humans | |

| Protein Binding | The active metabolite, 1,25-dihydroxyvitamin D, is transported by a specific globulin protein. | General | |

| Metabolism | Rapidly converted in the liver to 1,25-dihydroxyvitamin D. | General | |

| Excretion | Primarily through the bile as inactive polar metabolites. | General |

Metabolism of Alfacalcidol

The primary metabolic pathway of Alfacalcidol involves its conversion to calcitriol, the biologically active form of vitamin D3. This process is crucial for its therapeutic effects.

Metabolic Pathway

Alfacalcidol is hydroxylated at the 25-position in the liver by the enzyme 25-hydroxylase to form calcitriol. This active metabolite then circulates in the bloodstream and exerts its effects on various target tissues, including the intestine, bone, and kidneys, to regulate calcium and phosphate levels.

Caption: Metabolic activation of Alfacalcidol to its active form, Calcitriol.

Experimental Protocols

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Alfacalcidol.

Quantification of Alfacalcidol in Biological Samples using this compound

This protocol outlines a general procedure for the analysis of Alfacalcidol in plasma or serum.

1. Sample Preparation:

- To a known volume of plasma or serum, add a precise amount of this compound internal standard solution.

- Perform protein precipitation by adding a solvent such as acetonitrile (B52724) or methanol (B129727).

- Vortex and centrifuge to pellet the precipitated proteins.

- Transfer the supernatant to a clean tube.

- The sample may be further purified using solid-phase extraction (SPE) to remove interfering substances.

2. Derivatization (Optional but common for enhancing sensitivity):

- Vitamin D compounds often exhibit poor ionization efficiency in mass spectrometry. Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve detection.

- The dried extract is reconstituted in a suitable solvent and reacted with the derivatizing agent.

3. LC-MS/MS Analysis:

- Inject the prepared sample into an LC-MS/MS system.

- Liquid Chromatography (LC): Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., methanol or acetonitrile).

- Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Alfacalcidol and this compound are monitored.

- The transition for Alfacalcidol is monitored.

- The transition for this compound is monitored, which will have a higher mass due to the deuterium atoms.

4. Quantification:

- The concentration of Alfacalcidol in the sample is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing it to a calibration curve prepared with known concentrations of Alfacalcidol and a fixed concentration of this compound.

Start [label="Biological Sample\n(e.g., Plasma)", fillcolor="#F1F3F4", fontcolor="#202124"];

Spike [label="Spike with\nthis compound (Internal Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Extraction [label="Protein Precipitation &\nSolid-Phase Extraction", fillcolor="#FBBC05", fontcolor="#202124"];

Derivatization [label="Derivatization\n(e.g., with PTAD)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

LCMS [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Quantification [label="Quantification\n(Peak Area Ratio vs. Calibration Curve)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Spike;

Spike -> Extraction;

Extraction -> Derivatization;

Derivatization -> LCMS;

LCMS -> Quantification;

}

Caption: Workflow for quantifying Alfacalcidol using this compound.

Signaling Pathways

The active metabolite of Alfacalcidol, calcitriol, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor.

Vitamin D Receptor Signaling

The binding of calcitriol to the VDR leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their transcription. This signaling cascade is fundamental to the regulation of calcium and phosphate metabolism.

References

Alfacalcidol vs. Alfacalcidol-D6: A Biochemical and Pharmacokinetic Comparison

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Alfacalcidol (B1684505) (1α-hydroxyvitamin D3) is a crucial pro-drug, widely used to manage conditions related to calcium metabolism. Its therapeutic efficacy is dictated by its conversion to the active hormone, calcitriol (B1668218). The deuteration of alfacalcidol to create Alfacalcidol-D6 represents a strategic modification aimed at optimizing its pharmacokinetic profile. This guide provides a detailed comparison of the two compounds, focusing on the core biochemical differences arising from the deuterium (B1214612) kinetic isotope effect. We explore the impact on metabolic stability, pharmacokinetics, and the underlying enzymatic pathways. Furthermore, this document furnishes detailed experimental protocols for the comparative evaluation of these analogs and visualizes key pathways and workflows to support further research and development.

Introduction: The Rationale for Deuteration

Alfacalcidol is a synthetic analog of vitamin D that is rapidly converted in the liver to calcitriol (1,25-dihydroxyvitamin D3), the biologically active form of vitamin D. Calcitriol is essential for regulating calcium and phosphate (B84403) homeostasis. The catabolism of both calcitriol and its precursors is primarily mediated by the mitochondrial enzyme Cytochrome P450 24A1 (CYP24A1), which hydroxylates the side chain, leading to inactivation and excretion[1][2].

This compound is a deuterated isotopologue of alfacalcidol, where specific hydrogen atoms are replaced by their heavy, stable isotope, deuterium. This substitution does not alter the molecule's shape or biological targets. However, the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Since CYP-mediated metabolism often involves the cleavage of a C-H bond as a rate-limiting step, substituting deuterium at these positions can slow down the reaction rate[3][4]. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE) , is a well-established strategy in medicinal chemistry to improve a drug's pharmacokinetic properties, such as extending its half-life and increasing metabolic stability[5].

Metabolic Pathways and the Kinetic Isotope Effect

Alfacalcidol bypasses the need for renal 1α-hydroxylation and is activated by 25-hydroxylation in the liver to form calcitriol. The subsequent inactivation is primarily driven by CYP24A1, which initiates a cascade of hydroxylations, starting at the C-24 or C-23 position, ultimately leading to the formation of excretable calcitroic acid.

Deuteration of alfacalcidol at metabolically active sites is designed to specifically impede the action of CYP24A1. By slowing this primary catabolic pathway, this compound is expected to have a longer residence time as both a pro-drug and, after conversion, as active calcitriol, before its eventual inactivation.

Caption: Metabolic activation and inactivation pathway of Alfacalcidol.

Comparative Pharmacokinetic (PK) Profile

While direct, publicly available head-to-head PK data for this compound is limited, the principles of KIE allow for a robust theoretical comparison. Deuteration is expected to decrease the rate of metabolic clearance, leading to significant changes in key PK parameters.

Table 1: Expected Pharmacokinetic Differences

| Parameter | Alfacalcidol (Reference) | This compound (Expected) | Biochemical Rationale |

|---|---|---|---|

| Metabolic Clearance (CL) | Higher | Lower | Slower CYP24A1-mediated metabolism due to the Kinetic Isotope Effect. |

| Half-life (t½) | ~4 hours | Longer | Reduced clearance directly leads to a longer elimination half-life. |

| Area Under the Curve (AUC) | Lower | Higher | Slower elimination results in greater overall drug exposure over time. |

| Bioavailability (F%) | High | Potentially Higher | Reduced first-pass metabolism can lead to increased bioavailability. |

| Peak Concentration (Cmax) | Lower | Potentially Higher | Slower metabolism may lead to accumulation and a higher peak concentration. |

Vitamin D Receptor (VDR) Signaling

The therapeutic effects of alfacalcidol are mediated by its active metabolite, calcitriol, which binds to the nuclear Vitamin D Receptor (VDR). The VDR then forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Vitamin D Response Elements (VDREs) on the DNA to modulate gene transcription. Since deuteration does not alter the molecular structure of the active metabolite, this compound, once converted to deuterated calcitriol, is expected to have an identical binding affinity and signaling mechanism to its non-deuterated counterpart. The primary difference lies in the concentration and duration of the active ligand available to the receptor.

Caption: The Vitamin D Receptor (VDR) nuclear signaling pathway.

Experimental Protocols

To empirically determine the biochemical and pharmacokinetic differences, a series of standardized in vitro and in vivo experiments are required.

Protocol 1: In Vitro Metabolic Stability Assay

This assay quantifies the rate of metabolism in a controlled environment, directly assessing the impact of deuteration.

-

Objective: To determine the intrinsic clearance (Clint) of Alfacalcidol vs. This compound.

-

Test System: Pooled Human Liver Microsomes (HLMs), which contain a high concentration of CYP enzymes.

-

Methodology:

-

Preparation: Thaw HLMs and dilute in a phosphate buffer (e.g., 100 mM KPO4, pH 7.4) to a final protein concentration of 0.5 mg/mL.

-

Incubation: Add Alfacalcidol or this compound (final concentration, e.g., 1 µM) to the microsome suspension and pre-warm to 37°C.

-

Initiation: Start the reaction by adding a NADPH-regenerating system. A control reaction without NADPH is run in parallel to account for non-enzymatic degradation.

-

Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line provides the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance.

Caption: Experimental workflow for the metabolic stability assay.

Protocol 2: Vitamin D Receptor (VDR) Competitive Binding Assay

This assay confirms that deuteration does not alter the binding affinity of the active metabolite to its target receptor.

-

Objective: To determine the inhibitory constant (Ki) or IC50 value for the VDR.

-

Test System: Recombinant human VDR and a radiolabeled VDR ligand (e.g., [³H]-Calcitriol).

-

Methodology:

-

Preparation: Create serial dilutions of unlabeled calcitriol (as a control), deuterated calcitriol (metabolite of this compound), and non-deuterated calcitriol (metabolite of Alfacalcidol).

-

Reaction Setup: In a multi-well plate, incubate the recombinant VDR with a fixed concentration of [³H]-Calcitriol in the presence of varying concentrations of the test compounds.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separation: Separate the bound from free radioligand. A common method is to add dextran-coated charcoal, which adsorbs the free [³H]-Calcitriol, followed by centrifugation.

-

Quantification: Measure the radioactivity of the supernatant (containing the VDR-bound [³H]-Calcitriol) using a liquid scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor compound. Use non-linear regression to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

Implications for Drug Development

The strategic deuteration of Alfacalcidol to this compound offers several potential advantages for clinical application:

-

Improved Pharmacokinetic Profile: A longer half-life and increased AUC could lead to more stable plasma concentrations of the active metabolite, calcitriol.

-

Enhanced Patient Compliance: A more stable and prolonged drug exposure profile may allow for reduced dosing frequency, improving patient adherence.

-

Potential for Dose Reduction: Increased metabolic stability could mean that a lower dose of this compound is required to achieve the same therapeutic effect as Alfacalcidol, potentially reducing the risk of dose-dependent side effects like hypercalcemia.

Conclusion

The biochemical difference between Alfacalcidol and this compound is rooted in the deuterium kinetic isotope effect, which slows the rate of CYP450-mediated metabolism. This modification is predicted to result in a superior pharmacokinetic profile for this compound, characterized by reduced clearance and a longer half-life, without altering the mechanism of action at the Vitamin D Receptor. The experimental protocols outlined in this guide provide a clear framework for the empirical validation of these expected differences, paving the way for further development of this next-generation vitamin D analog.

References

- 1. CYP24A1 - Wikipedia [en.wikipedia.org]

- 2. 25-Hydroxyvitamin D-24-hydroxylase (CYP24A1): its important role in the degradation of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isotope Effect of Alfacalcidol-D6 in Assays: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic effects of Alfacalcidol-D6, a deuterated analog of the vitamin D prodrug alfacalcidol (B1684505), with a focus on its application in various analytical assays. This document will delve into the core principles of kinetic isotope effects, the practical implications for drug metabolism and pharmacokinetics (DMPK) studies, and its pivotal role as an internal standard in quantitative analysis. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and practical application of this stable isotope-labeled compound in a research and drug development setting.

Introduction to Alfacalcidol and the Role of Deuteration

Alfacalcidol (1α-hydroxycholecalciferol) is a synthetic analog of vitamin D.[1][2] It acts as a prodrug, being rapidly converted in the liver to calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D3.[3][4][5] Calcitriol plays a crucial role in regulating calcium and phosphate (B84403) metabolism, which is essential for bone mineralization and overall skeletal health. The mechanism of action of alfacalcidol, once converted to calcitriol, involves binding to the vitamin D receptor (VDR) in various tissues, which in turn modulates gene expression related to calcium and phosphate transport.

Deuteration, the substitution of hydrogen atoms with their heavier stable isotope deuterium (B1214612), is a powerful tool in pharmaceutical sciences. In the context of alfacalcidol, the introduction of six deuterium atoms to create this compound serves two primary purposes:

-

Altering Metabolic Fate (Kinetic Isotope Effect): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing it with a C-D bond can slow down the reaction. This phenomenon, known as the kinetic isotope effect (KIE), can lead to a reduced rate of metabolism and a longer plasma half-life of the drug.

-

Serving as an Ideal Internal Standard: In quantitative analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs are considered the gold standard for internal standards. This compound is chemically identical to alfacalcidol, ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization. However, its increased mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, enabling accurate correction for analytical variability.

Quantitative Data: A Comparative Analysis

The primary application of this compound in assays is as an internal standard for the accurate quantification of alfacalcidol and its metabolites. The key differences in their analytical properties are summarized below.

| Parameter | Alfacalcidol | This compound | Rationale for Difference |

| Molecular Weight ( g/mol ) | 400.64 | ~406.68 | Addition of 6 deuterium atoms (mass ~2.014 u) in place of 6 protium (B1232500) atoms (mass ~1.008 u). |

| Mass-to-Charge Ratio (m/z) of [M+H]+ | 401.3 | ~407.3 | The m/z value in mass spectrometry reflects the isotopic mass. |

| LC Retention Time | Identical | Identical | Due to their identical chemical structures and polarities, deuterated and non-deuterated analogs co-elute under typical reversed-phase HPLC conditions. |

| Metabolic Rate | Potentially Faster | Potentially Slower | The kinetic isotope effect can reduce the rate of enzymatic metabolism if a C-D bond is broken in a rate-limiting step. |

| Receptor Binding Affinity | Unchanged | Unchanged | The substitution of hydrogen with deuterium does not typically alter the stereochemistry or electronic interactions required for receptor binding. |

Experimental Protocols

The following sections provide detailed methodologies for common experiments involving this compound.

Quantification of Alfacalcidol in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is a representative method for the quantification of alfacalcidol in a biological matrix.

1. Sample Preparation (Protein Precipitation & Solid-Phase Extraction):

-

To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile (B52724) to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to a clean tube.

-

The supernatant can be further purified using a solid-phase extraction (SPE) cartridge to remove interfering substances. A typical SPE protocol would involve conditioning the cartridge, loading the sample, washing with a weak solvent to remove impurities, and eluting the analyte and internal standard with a stronger solvent like methanol (B129727).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase.

2. Derivatization (Optional but Recommended for Enhanced Sensitivity):

-

Due to the low ionization efficiency of vitamin D analogs, derivatization is often employed to improve sensitivity.

-

A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).

-

The reconstituted extract is mixed with a PTAD solution and incubated to allow the reaction to complete. The reaction converts the cis-triene moiety of alfacalcidol into a highly ionizable derivative.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and methanol or acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Alfacalcidol (derivatized): The specific precursor and product ions will depend on the derivatizing agent used.

-

This compound (derivatized): The precursor ion will be 6 Da higher than that of the derivatized alfacalcidol, and the product ions may also be shifted depending on the fragmentation pattern.

-

-

4. Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

The concentration of alfacalcidol in the unknown samples is then determined from this calibration curve.

Visualizing Workflows and Pathways

Alfacalcidol Metabolism and Signaling Pathway

Alfacalcidol is a prodrug that requires hepatic activation to become biologically active. The following diagram illustrates its conversion to calcitriol and the subsequent signaling cascade.

Caption: Metabolic activation of alfacalcidol and the calcitriol signaling pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram outlines the typical workflow for quantifying alfacalcidol in a biological sample using this compound as an internal standard.

Caption: Workflow for the quantification of alfacalcidol using LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with alfacalcidol and other vitamin D analogs. Its primary utility lies in its role as a highly reliable internal standard for quantitative assays, significantly improving the accuracy and precision of measurements. The potential for a kinetic isotope effect also presents an interesting avenue for modulating the pharmacokinetic profile of alfacalcidol, although further studies are needed to fully characterize this in vivo. The methodologies and data presented in this guide provide a solid foundation for the effective application of this compound in a laboratory setting.

References

- 1. What is the mechanism of Alfacalcidol? [synapse.patsnap.com]

- 2. Alfacalcidol - Wikipedia [en.wikipedia.org]

- 3. Alfacalcidol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clinical efficacy and safety of use of alfacalcidol and calcitriol in daily endocrinological practice | Stuss | Endokrynologia Polska [journals.viamedica.pl]

The Enhanced Biological Activity of Deuterated Alfacalcidol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of deuterated Alfacalcidol (B1684505), a strategic modification of the established vitamin D analog. While direct comparative quantitative data between deuterated and non-deuterated Alfacalcidol is not extensively available in peer-reviewed literature, this document synthesizes the known biological functions of Alfacalcidol with the established principles of deuteration in medicinal chemistry. The following sections detail the theoretical advantages, underlying mechanisms, and the requisite experimental protocols for the evaluation of deuterated Alfacalcidol, offering a comprehensive resource for researchers in the field.

Introduction: The Rationale for Deuterating Alfacalcidol

Alfacalcidol (1α-hydroxyvitamin D3) is a widely used prodrug that is rapidly converted in the liver to Calcitriol (1α,25-dihydroxyvitamin D3), the biologically active form of vitamin D.[1][2] Calcitriol is essential for regulating calcium and phosphate (B84403) metabolism, and Alfacalcidol is therefore a cornerstone in the management of conditions such as hypocalcemia, secondary hyperparathyroidism, and osteodystrophy, particularly in patients with chronic renal failure where the endogenous production of Calcitriol is impaired.[2][3]

The primary metabolic pathway for the inactivation of Calcitriol is initiated by the enzyme CYP24A1, which hydroxylates the side chain. This metabolic process limits the duration of action of the active compound. The strategic replacement of hydrogen atoms with their stable isotope, deuterium (B1214612), at key metabolic sites can significantly alter the pharmacokinetic profile of a drug. This is due to the Deuterium Kinetic Isotope Effect (KIE) , where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4] Consequently, the cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, is slower.

For Alfacalcidol, deuteration at metabolically vulnerable positions is hypothesized to slow its inactivation, leading to a longer half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen.

Quantitative Data Summary

Table 1: Illustrative In Vitro Activity Profile

| Compound | VDR Binding Affinity (Ki, nM) | Cellular Potency (EC50, nM) in Reporter Gene Assay |

| Alfacalcidol (reference) | Value | Value |

| Deuterated Alfacalcidol | Expected to be similar to Alfacalcidol | Expected to be similar to Alfacalcidol |

Rationale: Deuteration is not expected to significantly alter the stereoelectronic properties that govern receptor binding and intrinsic potency.

Table 2: Illustrative Pharmacokinetic Profile in a Preclinical Model (e.g., Rat)

| Compound | Half-life (t½, hours) | Area Under the Curve (AUC, ng·h/mL) | Maximum Concentration (Cmax, ng/mL) | Clearance (CL, L/h/kg) |

| Alfacalcidol | Value | Value | Value | Value |

| Deuterated Alfacalcidol | Expected to be increased | Expected to be increased | Expected to be similar or slightly increased | Expected to be decreased |

Rationale: The KIE is expected to reduce the rate of metabolic clearance, thereby prolonging the half-life and increasing overall drug exposure.

Table 3: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Alfacalcidol | Value | Value |

| Deuterated Alfacalcidol | Expected to be significantly increased | Expected to be significantly decreased |

Rationale: This assay directly measures the impact of the KIE on the rate of metabolism by liver enzymes.

Signaling Pathways and Proposed Mechanisms

The biological activity of Alfacalcidol is mediated through its conversion to Calcitriol, which then binds to the Vitamin D Receptor (VDR). The VDR is a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in calcium homeostasis and other physiological processes.

Figure 1: Signaling pathway of Alfacalcidol.

The proposed advantage of deuterated Alfacalcidol lies in its increased resistance to metabolic degradation, primarily by CYP24A1, which is the key enzyme for Calcitriol catabolism.

Figure 2: Deuteration enhances metabolic stability.

Experimental Protocols

The following are detailed methodologies for key experiments required to quantitatively assess the biological activity of deuterated Alfacalcidol in comparison to its non-deuterated counterpart.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity (Ki) of the compounds for the VDR.

Materials:

-

Recombinant human VDR

-

[³H]-Calcitriol (radioligand)

-

Scintillation fluid and counter

-

Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

-

Test compounds (Deuterated and non-deuterated Alfacalcidol, and Calcitriol as a positive control)

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, combine the recombinant VDR, a fixed concentration of [³H]-Calcitriol, and varying concentrations of the test compound or vehicle control.

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 2-4 hours at 4°C).

-

Separate the bound from unbound radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Calcitriol (IC50).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay

Objective: To assess the rate of metabolism of the compounds in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Test compounds

-

Acetonitrile (B52724) with an internal standard for quenching and sample preparation

-

LC-MS/MS system for quantification

Procedure:

-

Pre-incubate the test compounds with HLM in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the slope of the linear portion of the curve to calculate the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate the intrinsic clearance (CLint).

Figure 3: Experimental workflow for evaluation.

Pharmacokinetic (PK) Study in a Preclinical Model

Objective: To determine and compare the pharmacokinetic parameters (t½, AUC, Cmax, CL) of deuterated and non-deuterated Alfacalcidol.

Materials:

-

Test animals (e.g., Sprague-Dawley rats)

-

Dosing vehicles for oral or intravenous administration

-

Blood collection supplies

-

LC-MS/MS system for bioanalysis

Procedure:

-

Administer a single dose of either deuterated or non-deuterated Alfacalcidol to a cohort of animals.

-

Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process the blood samples to obtain plasma.

-

Extract the drug from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

-

Quantify the concentration of the parent drug in each plasma sample using a validated LC-MS/MS method.

-

Use pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time data.

Conclusion

The strategic deuteration of Alfacalcidol presents a compelling approach to enhancing its therapeutic profile. By leveraging the deuterium kinetic isotope effect, it is anticipated that deuterated Alfacalcidol will exhibit increased metabolic stability, leading to a longer duration of action and improved pharmacokinetic properties. While direct comparative data remains to be published, the established principles of medicinal chemistry and the known pharmacology of Alfacalcidol provide a strong rationale for its development. The experimental protocols outlined in this guide offer a clear roadmap for the comprehensive evaluation of this promising therapeutic candidate. Further research is warranted to fully elucidate the quantitative biological activity and potential clinical benefits of deuterated Alfacalcidol.

References

- 1. Alfacalcidol | C27H44O2 | CID 5282181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104739793A - Alfacalcidol tablet and preparation method thereof - Google Patents [patents.google.com]

- 3. CN103073469A - Preparation method for alfacalcidol - Google Patents [patents.google.com]

- 4. CN104586747A - Alfacalcidol composition freeze-dried tablet and preparation method thereof - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Alfacalcidol in Human Plasma by LC-MS/MS Using Alfacalcidol-D6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction